molecular formula C16H17F2NO2 B4319709 N-(3,4-difluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

N-(3,4-difluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4319709
M. Wt: 293.31 g/mol
InChI Key: MAUQYYXBPCLLMY-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative characterized by a bicyclo[2.2.1]heptane core substituted with a ketone group at position 2, two methyl groups at position 3, and a carboxamide moiety linked to a 3,4-difluorophenyl ring. The 3,4-difluorophenyl group likely enhances lipophilicity and metabolic stability due to fluorine's electron-withdrawing effects and resistance to oxidative degradation. The bicyclo[2.2.1]heptane scaffold contributes to conformational rigidity, which may improve target binding selectivity.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO2/c1-15(2)9-5-6-16(8-9,13(15)20)14(21)19-10-3-4-11(17)12(18)7-10/h3-4,7,9H,5-6,8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUQYYXBPCLLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C(=O)NC3=CC(=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves the reaction of a bicyclic ketone with a difluorophenylamine. One common method is the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. This reaction is often carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Additionally, the use of catalysts and solvents can be tailored to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Substituent Variations on the Bicycloheptane Core

  • Compound 1 (): N-(3,4-Difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide Key Differences: Replaces the 2-oxo group with a 3-oxo-2-oxabicyclo structure (oxygen atom in the ring) and adds methyl groups at positions 4 and 6. Impact: The oxabicyclo structure introduces an oxygen atom, altering electronic properties and hydrogen-bonding capacity compared to the target compound.
  • Compound 2 (): Dimerized carboxamide with dual bicycloheptane units Key Differences: Features two 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane carboxamide groups linked via a phenyl ring. Impact: Dimerization significantly increases molecular weight (436.54 vs. ~309–310 for monomeric analogs), likely reducing membrane permeability and aqueous solubility. The extended structure may enhance multivalent binding interactions in biological systems .

Aryl Group Modifications

  • Compound 3 (): N-(4-Bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide Key Differences: Substitutes the 3,4-difluorophenyl group with a 4-bromophenyl moiety. Impact: Bromine's larger atomic radius and polarizability compared to fluorine may increase steric hindrance and alter electronic interactions with target proteins.
  • Compound 4 (): Phenyldiazenyl-substituted derivative Key Differences: Incorporates a 4-(2-phenyldiazenyl)phenyl group and a benzopyran-derived substituent. The extended conjugated system (molecular weight 562.6) may enhance UV absorption, relevant for photodynamic applications .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight logP Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound (Inferred) C₁₆H₁₆F₂N₂O₂ ~306.3 ~2.8* 4 ~60
Compound 1 () C₁₆H₁₇F₂N₀O₃ 309.31 3.2289 5 44.73
Compound 7 () C₂₆H₃₂N₂O₄ 436.54 N/A 6 ~90
Compound 6 () C₃₃H₃₀N₄O₅ 562.6 N/A 9 ~120

*Estimated based on fluorophenyl and bicycloheptane contributions.

  • Lipophilicity : Compound 1 exhibits higher logP (3.2289) than the target compound (estimated ~2.8), likely due to additional methyl groups and oxabicyclo oxygen. Higher logP may improve blood-brain barrier penetration but increase off-target binding risks .
  • Solubility : Compound 1’s low logSw (-3.4944) suggests poor aqueous solubility, a common challenge for rigid bicyclic systems. Dimerized or diazenyl derivatives (Compounds 6–7) face further solubility limitations due to increased molecular weight .

Stereochemical Considerations

Compound 1 () is noted as a mixture of stereoisomers, which could lead to divergent biological activities compared to the target compound if the latter is synthesized as a single enantiomer. Stereoisomerism in bicyclic systems often impacts receptor binding affinity and metabolic pathways .

Research Findings and Implications

Structural Rigidity vs. Solubility : Bicyclo[2.2.1]heptane derivatives balance conformational rigidity (beneficial for target selectivity) with poor solubility. Strategies such as prodrug design or hydrophilic substituents may mitigate this .

Fluorine vs. Bromine Effects : The 3,4-difluorophenyl group in the target compound likely offers superior metabolic stability compared to bromophenyl analogs, though direct comparative pharmacokinetic data are lacking .

Biological Activity

N-(3,4-difluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is a synthetic compound characterized by its unique bicyclic structure and the presence of fluorinated phenyl groups. This compound has garnered interest in pharmacological research due to its potential biological activities, including enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula for this compound is C16H17F2NO2C_{16}H_{17}F_2NO_2, with a molecular weight of approximately 293.31 g/mol. The compound features a bicyclic framework that enhances its stability and reactivity.

PropertyValue
Molecular FormulaC16H17F2NO2
Molecular Weight293.31 g/mol
InChI KeyGJQIZOHVYBBAHT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cellular signaling processes.

Enzyme Inhibition

Research indicates that this compound demonstrates significant inhibitory effects on various enzymes. For instance, it has been shown to inhibit farnesyltransferase (FT), an enzyme critical in the post-translational modification of proteins involved in cell signaling and growth.

Case Study: Farnesyltransferase Inhibition
In a study examining the structure-activity relationship of similar compounds, it was found that modifications at specific positions on the bicyclic structure enhanced FT inhibition potency. The compound exhibited an IC50 value in the nanomolar range, demonstrating its potential as a therapeutic agent against cancers driven by Ras mutations.

Receptor Modulation

The compound may also interact with G protein-coupled receptors (GPCRs), influencing downstream signaling pathways. Preliminary findings suggest it could modulate the activity of P2Y receptors, which are involved in various physiological processes including platelet aggregation and neurotransmission.

Table: P2Y Receptor Interaction

Receptor TypeLigandEffect
P2Y1ADPInhibition of platelet aggregation
P2Y12ADPIncreased bleeding time

Research Findings

Several studies have explored the biological implications of this compound:

  • Antitumor Activity : In vivo studies demonstrated that the compound could reduce tumor growth in models with Ras-driven tumors.
  • Neuroprotective Effects : Research indicated potential neuroprotective properties through modulation of receptor activity related to neurotransmitter release.
  • Inflammatory Response : The compound showed promise in reducing inflammatory markers in cellular models, suggesting a role in managing inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-difluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-difluorophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

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